Home > Products > Screening Compounds P3393 > N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide -

N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Catalog Number: EVT-5463944
CAS Number:
Molecular Formula: C16H25N3O
Molecular Weight: 275.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate

Compound Description: This compound (3) serves as an intermediate in the synthesis of a series of N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives that exhibit cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. [] The synthesis begins with anthranilic acid (1) and proceeds through 2-thioxo-3-phenylquinazolin-4(3H)-one (2). []

2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide

Compound Description: This compound (4) is another intermediate in the synthesis of N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives with cytotoxic activity. [] It is obtained by reacting Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (3) with hydrazine hydrate. []

Relevance: Similar to compound 3, this compound is not structurally related to N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, but its role in developing anticancer agents aligns with the exploration of the target compound for potential anticancer properties. []

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

Compound Description: This compound (5) is a key intermediate in the synthesis of a series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives. [] It is formed through the reaction of 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide (4) with thiocarbonyl-bis-thioglycolic acid. [] Subsequent Knoevenagel condensation with various aldehydes yields the final 5-arylidene-2-thioxothiazolidinone derivatives (6a-o) with cytotoxic activity. []

Relevance: Although not directly structurally related to N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, compound 5 and its derivatives share a common interest in exploring their anticancer potential. []

(Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives (6a-o)

Compound Description: These fourteen compounds (6a-o) are the final products of the synthetic scheme described above. [] They exhibit mild-to-moderate cytotoxic activity against K562 and MCF7 cancer cell lines. [] Their structures feature a 5-arylidene-2-thioxothiazolidinone core modified with various aryl substituents. []

OPC-14523 ([1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone monomethanesulfonate])

Compound Description: OPC-14523 (OPC) is a novel compound that exhibits high affinity for σ and 5-HT1A receptors and the 5-HT transporter. [] It has been demonstrated to possess antidepressant-like effects in animal models of depression. [] Electrophysiological studies revealed that OPC increases the firing activity of putative 5-HT neurons in the dorsal raphe nucleus, an effect blocked by the selective σ1 antagonist NE-100. [] Additionally, OPC treatment alters the 5-HT1A autoreceptor response, suggesting a potential for a rapid onset of antidepressant action compared to selective serotonin reuptake inhibitors. []

Relevance: OPC-14523 shares a key structural feature with N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide: the presence of a piperazine ring. [] The piperazine moiety is a common pharmacophore in various bioactive compounds, including those targeting the central nervous system. Both OPC-14523 and N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide exemplify the use of this structural element in developing potential therapeutic agents. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (AMG 487)

Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] This compound exhibits dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing, which is attributed to the formation of an inhibitory metabolite, specifically the O-deethylated AMG 487 (M2). [] M2 competitively and mechanism-based inhibits CYP3A, contributing to the nonlinear pharmacokinetics of AMG 487. []

N-(4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide

Compound Description: This compound (4a-h) is synthesized via a multistep process starting from 4-amino-N-[4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl]-benzenesulfonamide (2). [] The compound is evaluated for antibacterial and antifungal activities. []

Relevance: This compound, despite not being directly structurally related to N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, shares the common element of a 3,4-dimethylphenyl group. [] This suggests a potential interest in exploring the biological activity of compounds bearing this specific substituent. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor with demonstrated in vitro and in vivo anti-inflammatory potency. [] Compared to other PDE4 inhibitors like rolipram, roflumilast, and cilomilast, EPPA-1 exhibits a lower emetogenic potential, as assessed by pica feeding in rats and reversal of α2-adrenoceptor-mediated anesthesia in mice. [] This improved therapeutic index makes EPPA-1 a promising candidate for further development as an anti-inflammatory agent. []

Relevance: Like N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, EPPA-1 contains a piperazine ring in its structure. [] The presence of this common pharmacophore highlights its importance in medicinal chemistry for designing compounds with diverse biological activities. []

Compound Description: Preladenant is a potent and selective competitive antagonist of the human adenosine A2A receptor (Ki = 1.1 nM). [] It exhibits over 1000-fold selectivity over other adenosine receptors, making it one of the most selective A2A receptor antagonists reported to date. [] Preladenant has demonstrated efficacy in rodent models of Parkinson's disease (PD) by potentiating the effects of L-DOPA and attenuating haloperidol-induced catalepsy. [] It has also shown antidepressant-like activity in behavioral despair models, suggesting potential therapeutic benefits for PD and its associated depressive symptoms. []

SCH 412348 [7-[2-[4-2,4-Difluorophenyl]-1-piperazinyl]ethyl]-2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine]

Compound Description: SCH 412348 is a potent and highly selective antagonist of the human adenosine A2A receptor (Ki = 0.6 nM), exhibiting over 1000-fold selectivity over other adenosine receptor subtypes. [] Like preladenant, SCH 412348 has demonstrated efficacy in rodent models of Parkinson's disease (PD) by enhancing the effects of L-DOPA and attenuating haloperidol-induced catalepsy. [] Furthermore, it displays antidepressant-like activity in behavioral despair models, suggesting potential therapeutic benefits for PD and its associated depressive symptoms. []

Relevance: SCH 412348 possesses a piperazine ring within its structure, making it structurally related to N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide. [] This shared structural feature emphasizes the versatility of the piperazine moiety in medicinal chemistry and its presence in compounds with diverse pharmacological activities, including potential applications in treating PD and depression. []

N-(2,3-Dimethylphenyl)-β-alanine and N-(3,5-dimethylphenyl)-β-alanine

Compound Description: These compounds were used as precursors to synthesize a series of 1-aryl substituted dihydropyrimidinediones and their 2-thio analogues. [] These derivatives were investigated for their potential biological activities.

Relevance: Both N-(2,3-dimethylphenyl)-β-alanine and N-(3,5-dimethylphenyl)-β-alanine contain a dimethylphenyl moiety, a structural element also present in N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide. [] This similarity in structure suggests a possible shared interest in exploring the impact of dimethylphenyl substitutions on biological activity. []

1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones

Compound Description: These compounds were synthesized by reacting N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate. [] Their structures were confirmed by IR, 1H NMR, and 13C NMR spectroscopy. []

Relevance: Like N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, these compounds incorporate a dimethylphenyl group in their structure. [] The exploration of such derivatives highlights the significance of examining the effects of different positional isomers on the biological and chemical properties of compounds. []

Theophylline-1,2,4-triazole-S-linked N-phenyl acetamides (4a‒g)

Compound Description: These compounds were synthesized using an ultrasound-assisted approach and evaluated for their potential as HCV serine protease inhibitors and antibacterial agents. [] The 4-chlorophenyl derivative (4c) exhibited significant HCV serine protease inhibitory activity (IC50 = 0.015 ± 0.25 mg), comparable to ribavirin. [] Molecular docking studies indicated a strong binding affinity of 4c (-7.55 kcal/mol) to the active site of the serine protease. [] Additionally, the 3,4-dimethylphenyl derivative (4g) showed potent antibacterial activity against B. subtilis, while the 4-methylphenyl derivative (4e) demonstrated potent activity against E. coli. []

Relevance: Although these compounds do not share a direct structural relationship with N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, both compound classes demonstrate the exploration of diverse chemical scaffolds for developing antiviral and antibacterial agents. []

2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl) ethyl]-N-[(S)-1-phenylethyl] acetamide

Compound Description: This compound (3) serves as a starting material for a Bischler-Napieralski cyclization reaction. [] The reaction undergoes an unexpected dealkylation, leading to the formation of a product lacking the chiral auxiliary. [] The study emphasizes the influence of electronic effects from substituents on the C ring on the reaction outcome. []

Relevance: While this compound is not directly structurally related to N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, it showcases the importance of understanding the impact of substituents, particularly those on aromatic rings, on chemical reactivity and product formation. [] This knowledge is crucial for designing and optimizing synthetic strategies for complex molecules, including potential derivatives of N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide. []

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Compound Description: This compound is synthesized from eugenol methyl ether via a multistep process involving conversion to a secondary alcohol, Ritter reaction with benzyl cyanide, and cyclization of the resulting amide. [] It holds potential as a hybrid drug due to the presence of multiple functional groups, suggesting potential simultaneous antitumor, antimalarial, and antiviral properties. []

Relevance: Although not directly structurally related to N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, both compounds showcase the exploration of structurally diverse molecules for potential therapeutic applications. []

3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Compound Description: This compound (2) serves as a precursor for the synthesis of various polyheterocyclic ring systems, including pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine, pyrido[2',3':3,4]pyrazolo[5,1-c]triazine, and 6-amino-4-aryl-1-(pyrazolo[3,4-b]pyridin-3-yl)-1,2-dihydropyridine derivatives. [] These newly synthesized pyrazolo[3,4-b]pyridine-based heterocycles were evaluated for their in vitro antibacterial properties. []

Relevance: While not directly structurally similar to N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, this compound and its derivatives demonstrate the use of heterocyclic scaffolds as a basis for developing novel antibacterial agents. []

S33138 (N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenyl-acetamide)

Compound Description: S33138 is a novel benzopyranopyrrolidine derivative that acts as a preferential antagonist of dopamine D3 receptors over D2 receptors. [] Unlike typical antipsychotics, S33138 does not interact with histamine H1 or muscarinic receptors, resulting in a lower risk of cognitive and motor side effects. [] Studies have shown that S33138 preserves cognitive function, enhances acetylcholine levels in the frontal cortex, and exhibits antipsychotic activity in animal models at doses significantly lower than those inducing catalepsy. [] These findings suggest S33138 as a potential antipsychotic agent with an improved safety profile compared to existing medications. []

Compound Description: These conjugates (specifically the α-conjugate of L-Asp (2), its D-Asp diastereomer (3), and the β-conjugate of L-Asp (4)) were synthesized and evaluated for antinociceptive activity in mice. [] When administered intravenously, these conjugates exhibited significantly lower efficacy in producing central nervous system-mediated antinociception compared to the parent ligand, ICI 199,441 (1). [] Notably, intravenous administration of 2 and 3 produced potent antinociception in the tonic phase of the mouse formalin assay, a model of chronic pain. [] These results suggest that attaching a zwitterionic moiety to a bulk-tolerant position in the molecule could be a viable strategy for designing peripherally-selective and peripherally-active opioid analgesics. []

N-[2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl]-N-2-pyridinylcyclohexanecarboxamide (WAY 100635)

Compound Description: WAY 100635 is a selective 5-hydroxytryptamine 1A (5-HT1A) receptor antagonist used in studies to understand the role of these receptors in various physiological and behavioral processes. [, , ] For instance, it has been employed to investigate the involvement of 5-HT1A receptors in MDMA-induced hypothermia and the analgesic effects of AZD7371 in a model of visceral pain. [, ]

Relevance: WAY 100635 contains a piperazine ring within its structure, making it structurally related to N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide. [, , ] This shared structural feature underscores the importance of the piperazine moiety in medicinal chemistry, particularly in designing compounds targeting the serotonin system. [, , ]

8-Hydroxy-2-di-n-propylamino-tetralin (DPAT)

Compound Description: DPAT is a well-known 5-HT1A receptor agonist used in research to explore the role of these receptors in various physiological and behavioral processes. [, ] For example, it has been used to induce hypothermia in animal models and investigate the involvement of 5-HT1A receptors in thermoregulation. []

[4-cyano-2-(3,4dimethylphenyl)-6-methylO,8-dioxo-2,3,5,6,7,8-hexahydropyrido[3,4-c]pyridazin-6-yl-(3,4-dimethylphenyl)hydrazono]-acetic acid ethyl ester

Compound Description: This compound (1) is a substituted pyrido[3,4-c]pyridazine derivative obtained unexpectedly from a reaction aimed at synthesizing a pyridazine derivative from ethylcyanoacetate and a phenylhydrazono derivative. [] It was characterized using 1H, 13C, and 15N NMR spectroscopy, as well as single crystal X-ray analysis. []

Relevance: This compound shares the 3,4-dimethylphenyl group with N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide. [] This structural similarity highlights the potential for investigating the impact of this substituent on various chemical reactions and biological activities. []

[4-cyano-2-(3-chloro,4-methylphenyl)-6-methyl-3,8.dioxo-2,3,5,6,7,8-hexahydropyrido[3,4-c]pyridazin-6-yl-(3-chloro,4-methylphenyl)hydrazono]-acetic acid ethyl ester

Compound Description: This compound (2) is another substituted pyrido[3,4-c]pyridazine derivative synthesized analogously to compound 1, using a different phenylhydrazono derivative as the starting material. [] It was characterized using 1H, 13C, and 15N NMR spectroscopy. []

Relevance: While not directly structurally related to N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, this compound showcases the versatility of pyrido[3,4-c]pyridazine derivatives and their potential for structural modifications. []

1‐Substituted‐2,3,4,9‐tetrahydro‐(2‐oxopropyl)‐1H‐pyrido [3,4‐b] indoles

Compound Description: This class of compounds (4) was synthesized from 1H-indole-3-ethanamides (1) and 2,4-pentanediones (2) through a multistep process involving enamine formation and acid-catalyzed ring closure. [] These compounds serve as precursors for further derivatization, including N-acetylation, leading to 2,3-disubstituted indoles (6 and 7) through base-catalyzed rearrangements. []

N‐[2‐[2‐(1‐alkyl‐3‐oxobutenyl)‐1H‐indol‐3‐yl] ethyl]acetamides

Compound Description: These compounds (6 and 7) are 2,3-disubstituted indoles obtained through base-catalyzed rearrangements of N-acetylated 1‐substituted‐2,3,4,9‐tetrahydro‐(2‐oxopropyl)‐1H‐pyrido[3,4‐b]indoles. [] Their synthesis highlights a unique method for generating this class of compounds, which may possess interesting biological activities. []

l-Alkyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ol

Compound Description: This class of compounds (2) is synthesized from N-[2-(1H-indol-3-yl)ethyl]alkanamide (1) via a modified Bischler-Napieralski reaction under controlled conditions. [] These compounds are readily transformed into amido carbinol (3) and urea carbinol (7) derivatives by reacting with acetic anhydride and methyl isocyanate, respectively. [] Further treatment of the amido carbinol with acetic anhydride under specific conditions leads to C-N bond cleavage of the tetrahydropyridine ring and bis(N-acetylation), yielding enol ester derivatives (5). []

Relevance: These compounds, although not directly structurally related to N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, demonstrate the utility of modified Bischler-Napieralski reactions in synthesizing complex heterocyclic systems. [] Such synthetic strategies could be adapted for exploring novel derivatives of N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide. []

N‐Acetyl‐N‐[2‐[1‐acetyl‐2‐[1‐(acetyloxy)‐1‐propenyl]‐1H‐indol‐3‐yl]ethyl]acetamides

Compound Description: These compounds (5) are enol ester derivatives obtained through a multistep process involving a modified Bischler-Napieralski reaction, followed by amido carbinol formation, and subsequent C-N bond cleavage and bis(N-acetylation). [] Their synthesis highlights a unique pathway for generating this class of compounds, which may possess interesting biological activities. []

2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated) acetamides (8a-e)

Compound Description: These compounds were synthesized via a multistep process involving Fischer esterification, hydrazide formation, ring closure, and nucleophilic substitution. [] These derivatives were evaluated for their anti-enzymatic potential against acetyl/butyrylcholinesterase, lipoxygenase, and their antibacterial activity. [] Compound 8e, containing the 3,4-dimethoxyphenylacetamide moiety, exhibited the most prominent anti-enzymatic and antibacterial activity. []

Relevance: Although not directly structurally related to N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, these compounds showcase the exploration of different heterocyclic scaffolds for developing anti-enzymatic and antibacterial agents. []

N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides (7a-p)

Compound Description: These compounds were synthesized from 4-chlorophenoxyacetic acid through esterification, hydrazide formation, ring closure, and nucleophilic substitution at the thiol position. [] The synthesized derivatives were evaluated for their antibacterial and anti-enzymatic properties against α-chymotrypsin. [] Compound 7o, 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide, demonstrated notable antibacterial activity against S. typhi, K. pneumoniae, and S. aureus. [] Molecular docking studies were performed to understand the binding interactions with α-chymotrypsin. []

Relevance: This series of compounds, like N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, features a 3,4-dimethylphenyl group in one of its derivatives (7o). [] This shared structural element suggests a potential interest in exploring the impact of this substituent on various biological activities. []

(2R)-2-{(1S)-6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl) -ethyl] -3,4-dihydro-1H-isoquinolin-2-yl} - N-methyl-2-phenyl-acetamide

Compound Description: This compound is a 1,2,3,4-tetrahydroisoquinoline derivative with specific stereochemistry at the 2 and 1 positions. [, ] It is protected by a patent and likely possesses interesting biological activities, although specific details are not provided in the patent document. []

Relevance: Although not directly structurally related to N-(3,4-dimethylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, this compound represents a class of tetrahydroisoquinoline derivatives that have been investigated for various pharmacological activities. [, ] This highlights the potential for exploring the target compound within the context of diverse therapeutic applications. [, ]

N-[4-(9-dimethylimino-9H-benzo[a]phenoxazin-5-ylamino) butyl]-2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetamide chloride (RR11)

Compound Description: RR11 is a potent and selective cyclooxygenase (COX)-1 inhibitor, developed as a potential tool for imaging intraoperative ovarian cancer probes. [] It exhibits an IC50 value of 0.032 µM for COX-1 and a selectivity index of 75 over COX-2. [] Despite its initial design, RR11 unexpectedly showed tumor-specific signal in preliminary near-infrared fluorescent imaging studies in human ovarian cancer xenograft models, suggesting potential applications beyond COX-1 imaging. []

3-(6-(4-(2-(3,4-bis(4-methoxyphenyl)isoxazole-5-yl)acetamido)butyl)amino-6-oxohexyl)-2-[7-(1,3-dihydro-1,1-dimethyl-3-ethyl 2H-benz[e]indolin-2-yl-idene)-1,3,5-heptatrienyl]-1,1-dimethyl-3-(6-carboxilato-hexyl)-1H-benz[e]indolium chloride, 23 (MSA14)

Compound Description: MSA14 is another potent and selective COX-1 inhibitor, designed as a potential fluorescent probe for intraoperative ovarian cancer imaging. [] It possesses an IC50 value of 0.087 µM for COX-1 and does not inhibit COX-2 even at a 50 µM concentration, resulting in a selectivity index of 874. [] Similar to RR11, MSA14 displayed tumor-specific signal in preliminary near-infrared fluorescent imaging studies in human ovarian cancer xenograft models, indicating potential applications beyond COX-1 imaging. []

Properties

Product Name

N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

InChI

InChI=1S/C16H25N3O/c1-4-18-7-9-19(10-8-18)12-16(20)17-15-6-5-13(2)14(3)11-15/h5-6,11H,4,7-10,12H2,1-3H3,(H,17,20)

InChI Key

JFVVGCVZFMGUEL-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)C)C

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.